6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile
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Overview
Description
6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nicotinonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of the pyrazole: The pyrazole is then alkylated using a suitable alkyl halide to introduce the piperidine moiety.
Formation of the piperidine ring: This involves the cyclization of the intermediate with a suitable amine.
Introduction of the nicotinonitrile group: The final step involves the reaction of the intermediate with a nicotinonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1H-pyrazol-1-yl)butyl)piperidine
- 4-(1H-pyrazol-1-ylmethyl)piperidine
- Nicotinonitrile derivatives with different substituents
Uniqueness
6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c16-10-14-2-3-15(17-11-14)19-8-4-13(5-9-19)12-20-7-1-6-18-20/h1-3,6-7,11,13H,4-5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWFIWUIPMWARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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